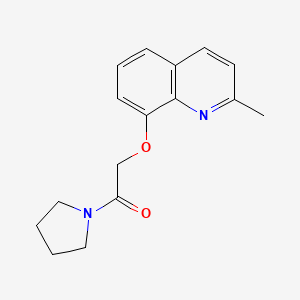
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide, also known as FSDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in drug discovery, material science, and other areas of research.
科学研究应用
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has several potential applications in scientific research. One of the most significant areas of research is drug discovery. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has also been used in material science research due to its unique structure and properties.
作用机制
The mechanism of action of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is not fully understood, but it is believed to interact with certain receptors in the brain. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide may also interact with other receptors, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to improve cognitive function and memory retention. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has also been shown to have analgesic effects, reducing pain perception in animal models. However, further research is needed to determine the full range of biochemical and physiological effects of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide.
实验室实验的优点和局限性
One of the main advantages of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is its unique structure, which makes it suitable for use in drug discovery and material science research. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is relatively easy to synthesize, making it accessible for use in laboratory experiments. However, one limitation of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is its potential toxicity. Further research is needed to determine the safety of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide and its potential side effects.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of new drugs based on 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide's structure and mechanism of action. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide may also have applications in the development of new materials with unique properties. Further research is needed to fully understand the biochemical and physiological effects of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide, as well as its potential toxicity and safety. Overall, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has the potential to be a valuable tool for scientific research in various fields.
合成方法
The synthesis of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide involves a series of chemical reactions that convert 2-fluorobenzenethiol to the final product. The first step involves the reaction of 2-fluorobenzenethiol with dimethylamine to form 2-(2-fluorophenylthio)-N,N-dimethylacetamide. This intermediate product is then treated with thionyl chloride to form the final product, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
属性
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFGLUUIXPBYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)